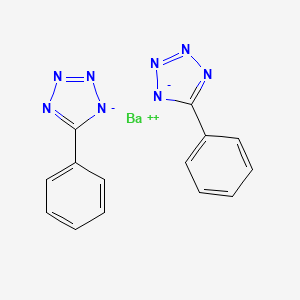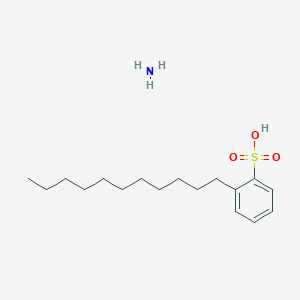
1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone is an organic compound with a complex structure.
Méthodes De Préparation
The synthesis of 1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone involves several steps. One common method includes the reaction of 2-hydroxyacetophenone with 2,4,5-trimethylhexan-2-yl bromide under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone can be compared with other similar compounds such as:
2-Hydroxy-5-methylacetophenone: This compound has a similar hydroxyl and acetophenone structure but lacks the trimethylhexan-2-yl group, making it less hydrophobic
2-Hydroxy-5-tert-nonylphenyl ethanone: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties
Propriétés
Numéro CAS |
57375-45-8 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H26O2/c1-11(2)12(3)10-17(5,6)14-7-8-16(19)15(9-14)13(4)18/h7-9,11-12,19H,10H2,1-6H3 |
Clé InChI |
JDWVDZJJPQIVJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


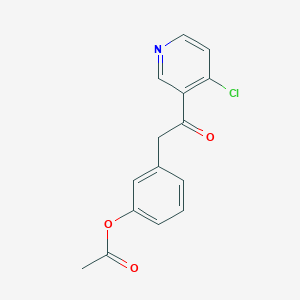
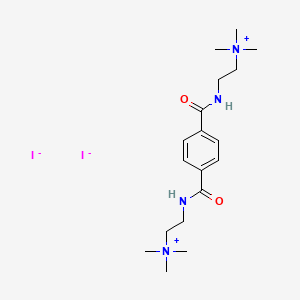
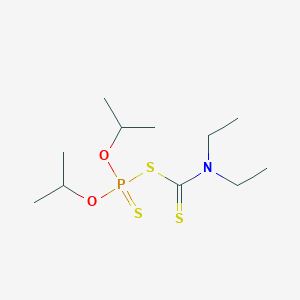


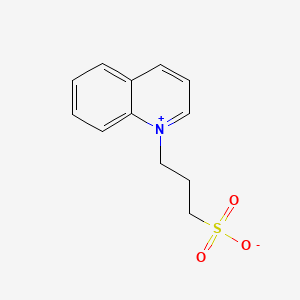
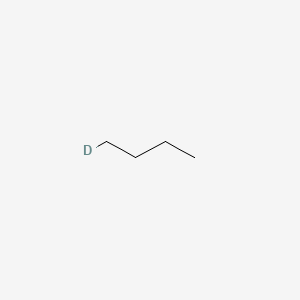
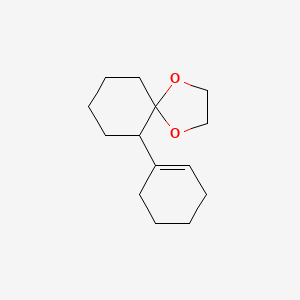
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
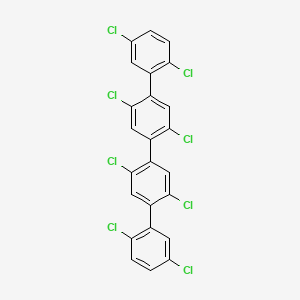
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)

